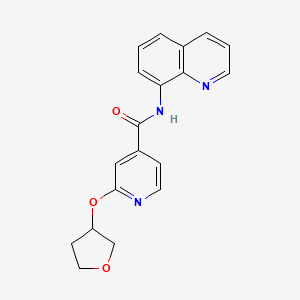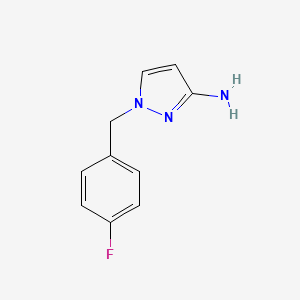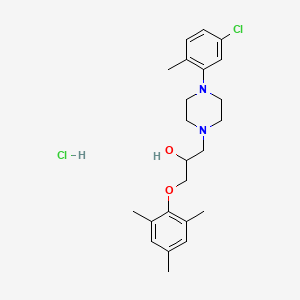![molecular formula C11H21N B3015046 N-Methyl-1-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287345-76-8](/img/structure/B3015046.png)
N-Methyl-1-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-[3-(2-methylpropyl)-1-bicyclo[111]pentanyl]methanamine is a complex organic compound characterized by its unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclo[1.1.1]pentane core, followed by functionalization to introduce the methyl and methanamine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or amines.
Scientific Research Applications
N-Methyl-1-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving receptor binding and enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methyl-1-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to fit into binding sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and selectivity are crucial for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine: This compound is unique due to its bicyclo[1.1.1]pentane core.
This compound: Similar compounds include those with variations in the substituents on the bicyclo[1.1.1]pentane core.
Uniqueness
The uniqueness of N-Methyl-1-[3-(2-methylpropyl)-1-bicyclo[111]pentanyl]methanamine lies in its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-methyl-1-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-9(2)4-10-5-11(6-10,7-10)8-12-3/h9,12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZYKTCBWMRMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC12CC(C1)(C2)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3014965.png)
![1,3,6,7-tetramethyl-8-(2-(4-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3014966.png)
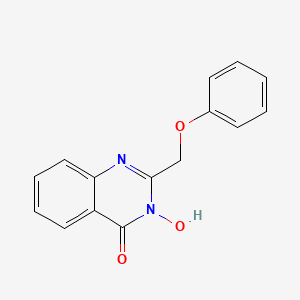
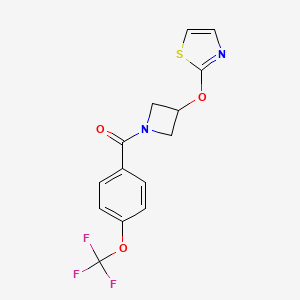
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3014970.png)
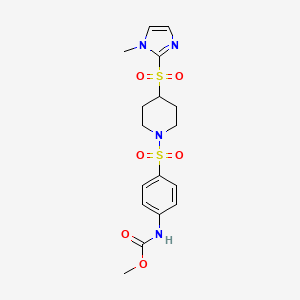
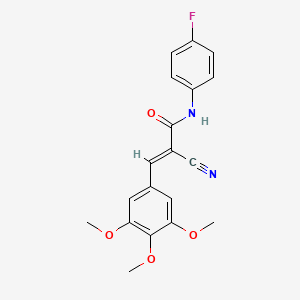
![2,8-Diazaspiro[5.5]undecan-3-one;hydrochloride](/img/structure/B3014975.png)
![2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B3014976.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B3014978.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide](/img/structure/B3014980.png)
